5-Formamidopyrimidine

DNA repair kinetics base excision repair glycosylase substrate specificity

Oxidative DNA damage quantification without authentic Fapy standards systematically underestimates total lesion burden-FapyG formation exceeds 8-oxodGuo by >2-fold under γ-irradiation. Fpg excises FapyG:C ~4-fold faster than 8-oxoG:C (k_g = 86 vs 21 min⁻¹), confirming 8-oxoG cannot substitute for valid repair kinetics. • HPLC-EC/GC-MS: Simultaneous detection of FapyG, FapyA, 8-oxoG, and 5-hydroxyuracil in acid-hydrolyzed DNA. • BER enzyme assays: Correct substrate specificity for Fpg, OGG1, NTH1, NEIL1-eliminating false negatives from 8-oxoG substitution. • Mutagenesis: Distinct G→T and G→A signatures for mammalian genotoxicity screening. Custom pack sizes and bulk quantities available.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
Cat. No. B1196987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formamidopyrimidine
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)NC=O
InChIInChI=1S/C5H5N3O/c9-4-8-5-1-6-3-7-2-5/h1-4H,(H,8,9)
InChIKeyNKKLCOFTJVNYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formamidopyrimidine Oxidative DNA Lesion Standard


5-Formamidopyrimidine refers to a class of oxidatively generated DNA lesions, predominantly 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyG) and 4,6-diamino-5-formamidopyrimidine (FapyA), produced via hydroxyl radical attack on guanine and adenine, respectively [1]. These lesions are characterized by imidazole ring opening of the purine base and are formed in cellular DNA at levels that rival or exceed the widely studied biomarker 8-oxo-7,8-dihydroguanine (8-oxoG) [2]. Fapy lesions are biologically significant as they are both miscoding and block replicative DNA polymerases, necessitating their removal by base excision repair glycosylases such as Fpg, OGG1, NTH1, and NEIL1 [3].

Oxidative DNA lesion quantification standard — for HPLC‑EC or GC‑MS calibration in genomic damage studies
Base excision repair (BER) enzymology — reported substrate for Fpg, OGG1, NTH1, and NEIL1 glycosylase kinetics
Mammalian mutagenesis assays — lesion-specific reference for G→T transversion screening in COS‑7 and other cell models

Why 8-Oxoguanine Cannot Substitute for Fapy Lesions


Despite originating from a common C8-oxidized guanine intermediate, 5-Formamidopyrimidine (FapyG) and 8-oxoguanine (8-oxoG) exhibit fundamentally divergent chemical structures, mutagenic signatures, repair kinetics, and biophysical effects on the DNA duplex [1]. 8-oxoG predominantly causes G→T transversions via Hoogsteen base pairing, whereas FapyG induces both G→T and G→A mutations with altered polymerase bypass efficiency [2]. Quantitative glycosylase excision data reveal that Fpg removes FapyG:C with a rate constant (k_g) of 86 ± 10 min⁻¹, approximately 4-fold faster than 8-oxoG:C (k_g = 21 ± 1 min⁻¹), underscoring that repair enzyme selectivity cannot be extrapolated between these lesions [3]. For researchers requiring authentic, lesion-specific mechanistic conclusions, substituting 8-oxoG-containing oligonucleotides for FapyG is scientifically invalid.

Mutation spectrum FapyG induces both G→T and G→A, while 8-oxoG primarily drives G→T; substituting 8-oxoG may mask lesion-specific mutagenic signatures.
Glycosylase kinetics Fpg removes FapyG significantly faster than 8-oxoG, and mispair context affects rates differently — kinetics cannot be extrapolated between lesions.
Anomer-dependent biophysics Only Fapy-dG exhibits α/β anomer-specific duplex destabilization; 8-oxoG lacks this structural heterogeneity, altering lesion-recognition readouts.

Fapy Performance vs. Closest Oxidative Lesion Comparators


FapyG Excision Rate by Fpg Glycosylase vs. 8-Oxoguanine

Under single-turnover conditions with E. coli Fpg, the glycosylase rate constant (k_g) for FapyG excision from a FapyG:C base pair is 86 ± 10 min⁻¹, which is ~4-fold higher than the 21 ± 1 min⁻¹ measured for 8-oxoG:C excision in the same sequence context [1]. When paired opposite adenine (a promutagenic context), FapyG:A (k_g = 17 ± 1 min⁻¹) is removed 30-fold faster than 8-oxoG:A (k_g = 0.6 ± 0.1 min⁻¹), indicating FapyG retains superior substrate recognition in mispair contexts where 8-oxoG becomes poorly recognized [1].

FapyG excision by Fpg
Head-to-head
FapyG:C k_g = 86 ± 10 min⁻¹ vs. 8-oxoG:C 21 ± 1 min⁻¹ (~4‑fold faster); FapyG:A 17 ± 1 min⁻¹ vs. 8‑oxoG:A 0.6 ± 0.1 min⁻¹ (~30‑fold)
Supports FapyG as kinetically preferred BER substrate; 8‑oxoG underestimates glycosylase capacity in mispair contexts.
Single‑turnover, 35‑mer duplex, E. coli Fpg. Reported rate constants context‑dependent.
DNA repair kinetics base excision repair glycosylase substrate specificity

FapyG Formation Yield vs. 8-OxodGuo Under γ-Irradiation

In human monocytes exposed to γ-irradiation, the yield of FapyGua (FapyG) was measured as approximately 0.027 lesions per 10⁶ DNA bases per Gy, which is more than 2-fold higher than the corresponding 8-oxodGuo yield under identical exposure conditions [1]. This confirms that FapyG is a quantitatively major, not minor, DNA oxidation product whose endogenous burden must be accounted for in genomic damage assessments [1].

γ‑Irradiation lesion yield
Head-to-head
FapyGua ~0.027 lesions / 10⁶ bases / Gy — >2‑fold higher than 8‑oxodGuo in human THP1 monocytes
Reported formation supports FapyG as major oxidative lesion; 8‑oxodGuo alone underestimates total DNA oxidation burden.
HPLC/GC‑MS after formic acid hydrolysis. Lesion yields may vary with cell type and dose rate.
DNA damage quantification ionizing radiation oxidative lesion burden

Fapy-dG Anomer-Specific DNA Duplex Destabilization

Post-synthetic generation and HPLC resolution of Fapy-dG anomers within a tridecameric oligonucleotide duplex revealed that the α-anomer of Fapy-dG induces greater duplex destabilization than the β-anomer relative to the unmodified G:C parent duplex [1]. This differential thermal and thermodynamic profile—unique among oxidative guanine lesions and not observed with 8-oxoG—provides an anomer-specific biophysical fingerprint that can be used to probe lesion identity and processing [1].

Anomer‑specific destabilization
Head-to-head
α‑Fapy‑dG·C greater duplex destabilization than β‑Fapy‑dG·C; 8‑oxoG does not exhibit anomerism
Unique anomer‑specific fingerprint — absent in 8‑oxoG — required for lesion‑recognition and polymerase‑encounter studies.
Tridecamer duplex, UV melting. Exact ΔTm values context‑dependent.
DNA thermodynamics anomer-specific biophysics lesion structural biology

FapyG Mutagenicity in Mammalian Cells vs. 8-OxoG

In mammalian (COS-7) cells, FapyG induces G→T transversion mutations more dominantly than 8-oxoG, whereas in bacterial systems FapyG can retain non-mutagenic G:C coding properties [1]. DFT calculations support that the anti-FapyG:C base pair has the highest binding energy and mimics a normal G:C pair, explaining bacterial non-mutagenicity; however, in mammalian polymerases, anti-FapyG:A and syn-FapyG:A binding energies are similar to T:A, leading to preferential adenine misincorporation and G→T mutations [1]. This species-dependent mutagenic behavior is not shared by 8-oxoG, which shows more consistent mutagenicity across systems.

Mammalian mutagenicity
Head-to-head
FapyG induces dominant G→T transversions in COS‑7 cells, more pronounced than 8‑oxoG; largely non‑mutagenic in E. coli
Species‑dependent mutagenic behavior supports FapyG as relevant mammalian genotoxicity reference; 8‑oxoG does not replicate this pattern.
COS‑7 mutagenesis assay; DFT binding‑energy modeling. Fold difference context‑dependent.
mutagenesis translesion synthesis mammalian genotoxicity

FapyG Endogenous Levels vs. 8-Hydroxyguanine in Mouse Liver

Quantification of endogenous DNA lesions in wild-type mouse liver revealed that FapyG steady-state levels are significantly higher than those of 8-hydroxyguanine (8-oxoG) [1]. In OGG1 knockout mice, FapyG levels were further significantly elevated, confirming that OGG1 is the primary glycosylase for FapyG removal in vivo [1]. This demonstrates that FapyG is not merely an in vitro artifact but a biologically abundant lesion whose repair is genetically separable from 8-oxoG.

Endogenous liver levels
Head-to-head
FapyG significantly higher than 8‑hydroxyguanine in wild‑type mouse liver; further elevated in OGG1⁻/⁻ knockout
Reported abundance and OGG1‑dependent repair confirm FapyG as in vivo biomarker; 8‑oxoG alone underestimates repair defect readouts.
GC/MS with isotope‑dilution, C57BL/6 and OGG1⁻/⁻ mice. Exact lesion numbers context‑specific.
endogenous DNA damage oxidative stress biomarkers knockout model validation

Distinct Glycosylase Specificity for FapyA and FapyG

Repair assays using nuclear and mitochondrial extracts from OGG1 and NTH1 knockout mice demonstrated that OGG1 is the major glycosylase for FapyG, whereas NTH1 is the primary activity for FapyA removal [1]. This contrasts with the bacterial Fpg enzyme, which excises both FapyG and FapyA indiscriminately [2]. The lesion-specific glycosylase assignment means that FapyA cannot be used as a proxy substrate for OGG1 activity, nor can FapyG substitute for NTH1 activity measurements [1].

Glycosylase specificity
Head-to-head
Mammalian OGG1 primarily excises FapyG; NTH1 primarily excises FapyA. Bacterial Fpg removes both indiscriminately.
Lesion‑specific enzyme assignment: FapyA cannot proxy for OGG1 activity, nor FapyG for NTH1. False negatives likely with mismatched substrates.
Nuclear/mitochondrial extracts from knockout mouse liver. Substrate specificity context‑dependent.
substrate specificity DNA repair enzymology FapyA vs FapyG

Applications for Fapy Standards and Oligonucleotides


DNA Damage Biomarker Calibration Standards

For laboratories conducting comprehensive oxidative DNA damage profiling via HPLC with electrochemical detection (HPLC-EC) or GC/MS with isotope dilution, authentic FapyG and FapyA reference standards are indispensable. The HPLC-EC method specifically enables simultaneous quantification of 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyG) alongside 8-oxoG, 8-oxoA, and 5-hydroxyuracil in acid-hydrolyzed DNA [1]. Because FapyG formation can exceed 8-oxodGuo by over 2-fold under γ-irradiation, calibration without an authentic FapyG standard leads to systematic underestimation of total oxidative DNA lesion burden [2].

DNA Repair Glycosylase Substrate Studies

Biochemical characterization of BER glycosylases demands oligonucleotides containing Fapy lesions at defined positions. Quantitative kinetic data demonstrate that Fpg removes FapyG:C (k_g = 86 ± 10 min⁻¹) ~4-fold faster than 8-oxoG:C (k_g = 21 ± 1 min⁻¹), making FapyG the kinetically preferred substrate [3]. Furthermore, the demonstration that mammalian OGG1 and NTH1 exhibit non-overlapping specificity for FapyG and FapyA, respectively, means that structure-activity relationship (SAR) studies and inhibitor screening campaigns must use the correct lesion-matched substrate to avoid false negatives [4].

Mammalian Mutagenesis and Translesion Synthesis Assays

FapyG induces G→T transversions more dominantly than 8-oxoG in mammalian cells, with DNA polymerase β incorporating TMP opposite templating FapyG with reduced efficiency compared to dCMP or dAMP, and Fapy-dGTP being a poor substrate (~3-fold more efficient incorporation opposite dA than dC) [5]. These distinct mutagenic signatures, supported by DFT computational evidence that anti-FapyG:A and syn-FapyG:A binding energies mimic T:A base pairs, position FapyG-containing vectors as essential tools for mammalian genotoxicity screening and TLS polymerase functional assays [6].

Anomer-Resolved DNA Biophysics and Lesion Recognition

The unique ability to generate and chromatographically resolve α- and β-anomers of Fapy-dG enables studies of anomer-specific DNA duplex destabilization, protein recognition, and repair outcomes—a capability not available for 8-oxoG, which lacks this structural isomerism [7]. The β-cFapy-dG solution structure (PDB-based), showing the formamido group rotating out of the pyrimidine plane in Z and E configurations at a ~2:1 equilibrium ratio, provides high-resolution structural context for interpreting lesion recognition by glycosylases and polymerases [8].

Application
Selection Property
Validation Focus
DNA damage biomarker calibration
Authentic FapyG/FapyA reference standard for HPLC‑EC or GC‑MS isotope‑dilution
Co‑quantification accuracy; lesion‑burden comparability vs. 8‑oxoG
BER glycosylase substrate studies
Defined‑position Fapy lesion within oligonucleotide duplexes
Enzyme‑matched substrate selection; kinetic readout interpretation
Mammalian mutagenesis & TLS assays
FapyG‑containing vectors with documented G→T transversion dominance
Species‑dependent mutagenic signature; polymerase β bypass fidelity
Anomer‑resolved DNA biophysics
Chromatographically resolved α‑ and β‑Fapy‑dG anomers
Anomer‑specific duplex stability; lesion‑recognition structural context
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